Product packaging for 2-Propanol, 1-(methylthio)-(Cat. No.:CAS No. 6943-87-9)

2-Propanol, 1-(methylthio)-

Cat. No.: B1607189
CAS No.: 6943-87-9
M. Wt: 106.19 g/mol
InChI Key: VHMYGROEIUZTQW-UHFFFAOYSA-N
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Description

Contextualization within Organosulfur Chemistry

1-(Methylthio)-2-propanol is a member of the broad class of organosulfur compounds, which are characterized by the presence of a carbon-sulfur bond. ontosight.ai Its structure is bifunctional, containing both a hydroxyl (-OH) group and a methylthio (-SCH₃) group. ontosight.ai This duality is significant in organosulfur chemistry, as it allows the molecule to participate in a diverse range of chemical transformations.

The thioether linkage is known for its nucleophilicity at the sulfur atom and its susceptibility to oxidation, which can lead to the formation of sulfoxides and sulfones. These transformations are fundamental in modifying the electronic properties and steric profile of a molecule. The secondary alcohol group can undergo typical alcohol reactions, such as oxidation to a ketone (1-methylthio-2-propanone), esterification, and etherification. The interplay of these two functional groups within the same molecule provides a versatile platform for constructing more complex chemical architectures.

Overview of Scholarly Investigations into 1-(Methylthio)-2-propanol

Scholarly research on 1-(methylthio)-2-propanol has primarily focused on its application as a synthetic intermediate or a building block in the creation of more complex molecules. ontosight.ai While its chirality suggests a potential application as a chiral auxiliary—a molecule used to guide the stereochemical outcome of a reaction—the available literature more frequently documents its use as a precursor in materials science and heterocyclic chemistry. bac-lac.gc.cawikipedia.org

One notable investigation involved the use of 2-(methylthio)-propanol in the synthesis of a monomer, methylthio-terminated poly(acrylate) (MTPA 1), for subsequent polymerization. sciengine.com In this process, the alcohol was reacted with acryloyl chloride to form the corresponding acrylate (B77674) ester. sciengine.com This monomer was then utilized in living crystallization-driven self-assembly processes to create uniform π-conjugated nanostructures. sciengine.com

Another area of research has demonstrated the utility of 1-(methylthio)-2-propanol in the synthesis of complex heterocyclic systems. scirp.org It has been used in a one-pot method for the synthesis of 2,3-Dihydro-1H-pyrrolo[2,1-c] chemicalbook.comCurrent time information in Bangalore, IN.benzothiazine 5,5-Dioxides, highlighting its role in constructing compounds with potential applications in medicinal chemistry. scirp.org Furthermore, derivatives of 1-(methylthio)-2-propanol, such as 1-hydrazino-3-(methylthio)propan-2-ol, serve as important reagents for synthesizing pharmaceutical intermediates like those for nifuratel. chemicalbook.com

Table 2: Spectroscopic Data References for 1-(Methylthio)-2-propanol
Spectroscopy TypeSource Reference
13C NMR Spectra nih.gov
GC-MS nih.gov
Vapor Phase IR Spectra nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10OS B1607189 2-Propanol, 1-(methylthio)- CAS No. 6943-87-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylsulfanylpropan-2-ol
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InChI

InChI=1S/C4H10OS/c1-4(5)3-6-2/h4-5H,3H2,1-2H3
Source PubChem
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InChI Key

VHMYGROEIUZTQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CSC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10OS
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DSSTOX Substance ID

DTXSID80884305
Record name 2-Propanol, 1-(methylthio)-
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Molecular Weight

106.19 g/mol
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CAS No.

6943-87-9
Record name 1-(Methylthio)-2-propanol
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Record name 2-Propanol, 1-(methylthio)-
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Record name 1-(Methylthio)-2-propanol
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Record name 2-Propanol, 1-(methylthio)-
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Record name 2-Propanol, 1-(methylthio)-
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Record name 1-(methylthio)propan-2-ol
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Synthetic Methodologies and Formation Pathways of 1 Methylthio 2 Propanol

Documented Chemical Synthesis Approaches for 1-(Methylthio)-2-propanol

The primary documented methods for the synthesis of 1-(methylthio)-2-propanol and structurally related thioethers often involve nucleophilic substitution reactions. A common and straightforward strategy is the reaction of a thiol or thiolate with an appropriate electrophile.

One established pathway involves the reaction of sodium thiomethoxide with propylene (B89431) oxide. This reaction opens the epoxide ring, with the thiolate anion attacking one of the carbon atoms. In the absence of a catalyst, this reaction typically yields a mixture of two isomers: the primary product, 1-(methylthio)-2-propanol, and the secondary product, 2-(methylthio)-1-propanol. The regioselectivity of the ring-opening is sensitive to reaction conditions such as the solvent and the nature of the cation.

Another well-established method is the S-alkylation of a pre-formed mercapto-alcohol. Specifically, 1-mercapto-2-propanol (B90344) can be treated with a methylating agent, such as methyl iodide, in the presence of a base. The base deprotonates the thiol group to form a more nucleophilic thiolate, which then attacks the methyl iodide to form the thioether linkage. prepchem.com

A summary of a representative synthesis is detailed below:

Reactant 1Reactant 2ReagentProductNotes
2-Mercapto-1H-benzimidazole-1-propanolIodomethaneMethanol (B129727)2-(Methylthio)-1H-benzimidazole-1-propanolThis synthesis of a related, more complex molecule illustrates the common S-methylation strategy. The reaction is stirred overnight at room temperature. prepchem.com
Peracetylated glucoseThiourea (B124793), then MeI & Et₃NAcetonitrile (B52724)Methyl 2,3,4,6-tetra-O-acetyl-1-thio-β-d-glucopyranosideThis multi-step process to form a thioglycoside demonstrates the creation of a methylthio group via a thiouronium salt intermediate, a method applicable to the synthesis of other thioethers. nih.govacs.org

Mechanistic Studies of Rearrangement Processes in Formation

The formation of 1-(methylthio)-2-propanol can be complicated by rearrangement processes, a subject of specific mechanistic studies. chimia.ch Research into the synthesis and rearrangement of thioethers in related systems, such as N- and S-substituted imidazoles, reveals the potential for intramolecular group transfer. researchgate.net

For instance, S-N methyl transfer reactions have been observed in studies of Δ2-imidazoline derivatives. researchgate.net While not directly involving 1-(methylthio)-2-propanol, these studies provide a mechanistic framework for understanding potential rearrangements. Such rearrangements are often catalyzed by quaternary salts and are influenced by electronic and steric factors within the molecule. researchgate.net In the context of 1-(methylthio)-2-propanol synthesis, particularly from asymmetric precursors like propylene oxide, the formation of isomeric products can be viewed as a result of competing reaction pathways rather than a true post-synthesis rearrangement. However, under certain conditions, such as the presence of acid or heat, intramolecular migration of the methylthio group cannot be entirely ruled out, although it is not a commonly reported pathway for this specific compound.

Development of Novel and Efficient Synthetic Routes

Current research focuses on developing more efficient, selective, and environmentally benign methods for synthesizing thioethers, including 1-(methylthio)-2-propanol.

The use of catalysts is central to improving the efficiency and selectivity of thioether synthesis. For the production of simple alkyl sulfides, catalytic systems are being explored to control regioselectivity and increase reaction rates.

One approach involves the reaction of alcohols with sulfur compounds in the presence of a dual-catalyst system. A process using a catalyst blend containing a hydrotreating catalyst (e.g., a Group IIIA-VIIIA transition metal on a support) and a dehydration catalyst (e.g., gamma-alumina) has been patented for the synthesis of mercaptans and sulfides from alcohols. google.com This type of system could theoretically be adapted to react 2-propanol with methanethiol (B179389) to produce 1-(methylthio)-2-propanol.

Biocatalysis represents a frontier in the production of related sulfur-containing flavor compounds. For example, yeasts such as Saccharomyces cerevisiae are capable of converting L-methionine into the isomeric compound 3-(methylthio)-1-propanol via the Ehrlich pathway. nih.govresearchgate.net Overexpression of specific genes, such as the alcohol acetyltransferase gene ATF1, has been shown to significantly increase the yield of these biocatalytic processes. nih.gov While not directly producing 1-(methylthio)-2-propanol, this demonstrates the potential of enzymatic systems for the selective synthesis of organosulfur alcohols.

The table below summarizes findings on catalytic systems for related thioether syntheses.

Catalyst SystemReactantsProductKey FindingReference
Yeast (S. cerevisiae)L-methionine3-(Methylthio)-1-propanolOverexpression of the ATF1 gene led to product concentrations of 2.2 g L⁻¹ of the acetate (B1210297) ester and 2.5 g L⁻¹ of the alcohol. nih.gov
Hydrotreating & Dehydration Catalyst BlendAlcohol (e.g., propanol), H₂SMercaptan (e.g., 1-propanethiol)Provides a selective, one-pass process to convert alcohols into mercaptans or sulfides. google.com
Rhodium/Silver (Cp*Rh(III)/AgSbF₆)1-(Methylthio)naphthalene, BenzothiopheneHeteroarylated ProductA cationic rhodium complex was identified as a key intermediate in the catalytic C-H activation and coupling cycle. acs.org

The principles of green chemistry are increasingly influencing the design of synthetic routes for all chemical compounds, including 1-(methylthio)-2-propanol. Key considerations include atom economy, the use of renewable feedstocks, avoidance of hazardous reagents, and the use of recyclable catalysts. colab.ws20.210.105

The biocatalytic production of 3-(methylthio)-1-propanol from L-methionine is a prime example of a green synthesis strategy, as it utilizes a renewable amino acid precursor and occurs in an aqueous medium under mild conditions. nih.govresearchgate.net

In more traditional chemical synthesis, the use of solid, reusable catalysts is a key green approach. For instance, solid acid catalysts like ion-exchange resins (e.g., Amberlyst-15) and silica-supported acids have been shown to be effective in various organic transformations, offering advantages in terms of catalyst recovery and waste reduction. researchgate.netacs.org While not specifically documented for 1-(methylthio)-2-propanol synthesis, their application in related reactions, such as esterifications and acylations, suggests their potential utility. researchgate.netacs.org

Chemical Reactivity and Mechanistic Investigations of 1 Methylthio 2 Propanol

Reaction Mechanisms Involving the Thioether Moiety

The thioether group (S-CH₃) is a key center of reactivity in 1-(Methylthio)-2-propanol. Thioethers are generally known to be nucleophilic due to the lone pairs of electrons on the sulfur atom. thieme-connect.de This nucleophilicity allows them to participate in a range of reactions, including alkylation to form sulfonium (B1226848) salts and oxidation.

While specific mechanistic studies on 1-(Methylthio)-2-propanol are not extensively documented, the reactivity of the thioether can be inferred from related systems. For instance, in more complex molecules, the methylthio group can direct transition metal-catalyzed reactions. A study on 1-(methylthio)naphthalenes demonstrated that a rhodium(III) catalyst could facilitate a C–H bond activation at the position adjacent to the methylthio group, leading to the formation of a five-membered rhodacycle intermediate. acs.org This type of mechanism, involving the coordination of the sulfur atom to the metal center followed by C-H activation, illustrates a potential pathway for functionalization of molecules containing a thioether group. acs.org

The general reactivity of thioethers includes their use as important intermediates in organic synthesis. researchgate.net Their nucleophilic character is fundamental to their role in forming new carbon-sulfur bonds and their ability to be transformed into other sulfur-containing functional groups. researchgate.netuni-goettingen.de

Oxidative Transformations and Reaction Pathways

The sulfur atom in 1-(Methylthio)-2-propanol is susceptible to oxidation, a common and well-studied transformation for thioethers. thieme-connect.de This oxidation typically occurs in a stepwise manner, first converting the thioether to a sulfoxide (B87167) and then, under stronger conditions, to a sulfone. researchgate.netjchemrev.com

A variety of oxidizing agents can be employed for these transformations. Hydrogen peroxide (H₂O₂) is a common reagent, and its stoichiometry can be controlled to selectively yield either the sulfoxide or the sulfone. organic-chemistry.orgresearchgate.net Other reagents like meta-chloroperoxybenzoic acid (m-CPBA) are also effective for the oxidation of methylthio groups to methylsulfonyl groups. organic-chemistry.org The selective oxidation of sulfides to sulfoxides without overoxidation to the sulfone can be achieved using specific catalysts and conditions. jchemrev.comorganic-chemistry.org

Interestingly, the presence of the alcohol functionality introduces a question of chemoselectivity. Some studies have shown that it is possible to selectively oxidize an alcohol without affecting a methylthio group. rsc.org Conversely, other research indicates that sulfides can be oxidized to sulfoxides or sulfones while co-existing primary or secondary alcohol groups remain unaffected. researchgate.net This suggests that the selective oxidation of either the thioether or the alcohol in 1-(Methylthio)-2-propanol is feasible by carefully choosing the reaction conditions.

ReactantOxidizing AgentProduct(s)
1-(Methylthio)-2-propanolControlled H₂O₂ or m-CPBA1-(Methylsulfinyl)-2-propanol (Sulfoxide)
1-(Methylthio)-2-propanolExcess H₂O₂ / Stronger Oxidants1-(Methylsulfonyl)-2-propanol (Sulfone)
1-(Methylthio)-2-propanole.g., Jones Reagent1-(Methylthio)-2-propanone (Ketone)

Nucleophilic and Electrophilic Reactivity of the Alcohol Functionality

The secondary alcohol group in 1-(Methylthio)-2-propanol imparts both nucleophilic and, upon activation, electrophilic character to the molecule. As a nucleophile, the oxygen atom's lone pairs can attack electrophilic centers. This is observed in classic alcohol reactions such as esterification, where the alcohol reacts with an acyl chloride or carboxylic acid to form an ester. smolecule.com

For the alcohol to act as an electrophile, the hydroxyl group (–OH), which is a poor leaving group, must first be converted into a better one. libretexts.orgunizin.org This can be achieved in two primary ways:

Protonation under acidic conditions: In the presence of a strong acid, the hydroxyl group is protonated to form an oxonium ion (–OH₂⁺). The resulting water molecule is an excellent leaving group and can be displaced by a nucleophile in an Sₙ1 or Sₙ2 reaction. libretexts.orgunizin.org

Conversion to a sulfonate ester: The alcohol can react with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl), in the presence of a base like pyridine. unizin.org This forms a tosylate (–OTs), which is an excellent leaving group and makes the carbon atom it is attached to highly susceptible to nucleophilic attack. unizin.org

These activation methods allow for the substitution of the hydroxyl group with a wide range of nucleophiles. ntu.ac.ukunco.edu Furthermore, as a secondary alcohol, the hydroxyl group can be oxidized to a ketone, 1-(methylthio)-2-propanone, using standard oxidizing agents like Jones reagent. smolecule.com

Reaction TypeReagentProduct Type
Nucleophilic Acyl Substitution (Esterification)Acyl Chloride (R-COCl)Ester
Nucleophilic Substitution (as Electrophile)1. TsCl, Pyridine2. Nucleophile (Nu⁻)Substituted Product (R-Nu)
OxidationJones Reagent (CrO₃, H₂SO₄)Ketone

Studies on Isomerization and Stereochemical Control

The 1-(Methylthio)-2-propanol molecule contains a chiral center at the second carbon atom (C2), the carbon bearing the hydroxyl group, as it is bonded to four different groups: a hydrogen atom, a hydroxyl group, a methyl group, and a methylthiomethyl group. This chirality means that the compound exists as a pair of enantiomers (R and S isomers). utexas.edu

The stereochemistry of reactions at this chiral center is of significant interest. For instance, in a nucleophilic substitution reaction via an Sₙ2 mechanism, where a nucleophile attacks the C2 carbon, an inversion of stereochemistry is expected. unizin.org If the starting material is, for example, the (R)-enantiomer, the product will have the (S)-configuration. This is a key principle in stereocontrolled synthesis.

Computational Chemistry and Quantum Mechanical Analysis of Reactivity

Computational chemistry provides powerful tools for understanding the structure, properties, and reactivity of molecules like 1-(Methylthio)-2-propanol at a quantum mechanical level. arxiv.org Methods such as Density Functional Theory (DFT) can be used to calculate molecular geometries, vibrational frequencies, and reaction energy profiles, offering deep insights into reaction mechanisms. rsc.orguio.no

For 1-(Methylthio)-2-propanol, computational studies could elucidate several key aspects:

Conformational Analysis: Theoretical calculations can determine the relative stabilities of different rotational isomers (conformers) that arise from rotation around the C-C and C-S bonds. Such analyses have been performed on analogous molecules like 1-chloro- and 1-bromo-2-propanol.

Reaction Pathways: Quantum mechanical calculations can map out the energy landscape of potential reactions, identifying transition states and intermediates. researchgate.net This would be invaluable for understanding the chemoselectivity of oxidation (sulfur vs. alcohol) or the regioselectivity of other reactions.

Electronic Properties: The electronic structure, including atomic charges and orbital distributions, can be calculated to predict sites of nucleophilic and electrophilic attack.

While dedicated computational studies on 1-(Methylthio)-2-propanol are sparse, its basic computed properties are available in chemical databases. americanelements.com A full theoretical investigation would be a valuable endeavor to complement experimental findings and predict new reaction pathways. researchgate.net

Applications in Advanced Organic Synthesis and Material Science

Utilization as a Synthetic Building Block for Complex Molecules

In the field of organic chemistry, "building blocks" are relatively simple molecules used as starting materials to construct more elaborate compounds. cymitquimica.com 2-Propanol, 1-(methylthio)- fits this description perfectly, acting as an intermediate in the synthesis of high-value products like pharmaceuticals and agrochemicals. ontosight.ai Its carbon-sulfur and carbon-oxygen bonds are key components for assembling the backbones of larger, more complex molecules. The strategic placement of the methylthio group adjacent to a secondary alcohol functionality allows for the introduction of sulfur into a molecule at a specific, controlled position, which is often a critical step in medicinal chemistry and drug discovery.

Precursor to Specialty Chemicals and Functional Materials

The compound is a known precursor for creating specialty chemicals. ontosight.ai While specific industrial-scale applications are not broadly documented, its structural analogues provide insight into its potential uses. For instance, the related compound 3-(methylthio)-1-propanol is a valued intermediate in the synthesis of flavor and fragrance compounds, pharmaceuticals, and agricultural chemicals. chemimpex.com Similarly, 1-methylthio-2-propanone, which shares the methylthio-propanol backbone, is an important intermediate for producing pharmaceuticals, agrochemicals, and dyes. thermofisher.com This suggests that 2-Propanol, 1-(methylthio)- can be chemically transformed into a variety of specialty chemicals where the sulfur moiety imparts specific desired properties.

Table 1: Properties of 2-Propanol, 1-(methylthio)-

Property Value Source
IUPAC Name 1-(methylsulfanyl)propan-2-ol epa.govnih.gov
Molecular Formula C₄H₁₀OS epa.govnih.gov
Molecular Weight 106.19 g/mol epa.govnih.gov
CAS Number 6943-87-9 epa.govnih.gov
Appearance Colorless liquid ontosight.ai

Derivatization Strategies and Analogue Synthesis

Derivatization, the process of chemically modifying a molecule to enhance its properties or to analyze it, is a key application for 2-Propanol, 1-(methylthio)-. acs.orgscience.gov Its functional groups are amenable to a wide range of chemical transformations, enabling the synthesis of diverse analogues and its incorporation into larger molecular systems. ontosight.ai

Sulfur-containing heterocycles—cyclic compounds containing at least one sulfur atom in the ring—are of immense interest in medicinal chemistry and material science due to their wide range of biological activities and physical properties. nih.govsioc-journal.cn The synthesis of these rings is a major focus of organic chemistry. sioc-journal.cnresearchgate.net The structure of 2-Propanol, 1-(methylthio)-, containing both a nucleophilic sulfur atom and a hydroxyl group, makes it a promising candidate for intramolecular cyclization reactions to form sulfur-containing rings like thiolactones or other heterocyclic systems, following appropriate chemical modification. General synthetic methods often involve the reaction of bifunctional precursors to create these ring systems, a strategy for which 2-Propanol, 1-(methylthio)- is well-suited. epo.org

The principles of polymer and supramolecular chemistry often rely on monomers with specific functional groups to guide the assembly of large, ordered structures. The methylthio group is a functional moiety that has been successfully integrated into advanced polymer systems. For example, researchers have synthesized polymersomes using a monomer called N-(2-(methylthio)ethyl)acrylamide (MTEAM), where the methylthio group provides a stimulus-responsive character to the final material. mdpi.com While this example does not use 2-Propanol, 1-(methylthio)- directly, it demonstrates the value of the methylthio group in materials science. Given that propanol (B110389) derivatives are also used in polymer synthesis, it is conceivable that 2-Propanol, 1-(methylthio)- could be adapted as a monomer or a chain-modifying agent to create functional polymers. ontosight.ai In supramolecular chemistry, where non-covalent interactions guide the formation of complex assemblies, the hydroxyl and methylthio groups could act as hydrogen bond donors/acceptors or as sites for metal coordination, respectively, to build intricate architectures. rsc.org

Table 2: Summary of Synthetic Applications

Application Area Potential Role of 2-Propanol, 1-(methylthio)- Related Examples/Concepts
Complex Molecule Synthesis Bifunctional building block for pharmaceuticals and agrochemicals. ontosight.ai General use of building blocks in organic synthesis. cymitquimica.com
Specialty Chemicals Precursor to flavors, fragrances, and dyes. ontosight.ai Applications of analogues like 3-(methylthio)-1-propanol and 1-methylthio-2-propanone. chemimpex.comthermofisher.com
Heterocyclic Chemistry Starting material for sulfur-containing rings. General strategies for synthesizing sulfur heterocycles. nih.govsioc-journal.cnepo.org
Polymer & Supramolecular Science Monomer for functional or responsive polymers. Use of MTEAM monomer in polymersomes; propanol derivatives in polymers. mdpi.comontosight.ai

Advanced Analytical Methodologies for 1 Methylthio 2 Propanol Characterization and Detection

Chromatographic Techniques for Separation and Quantitation (e.g., GC-MS, HPLC)

Chromatography is the cornerstone for separating 1-(methylthio)-2-propanol from complex mixtures, enabling its accurate measurement. Gas chromatography and high-performance liquid chromatography are the most prominent techniques employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and widely used hyphenated technique for the analysis of volatile and semi-volatile compounds like 1-(methylthio)-2-propanol. nih.gov In this method, the sample is first vaporized and separated based on the compound's boiling point and affinity for the stationary phase within a capillary column. Following separation, the compound enters a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing both a unique fragmentation pattern for identification and quantitative data.

Research has successfully utilized GC-MS to identify 1-(methylthio)-2-propanol in diverse and complex samples. For instance, it has been identified as a volatile component in dry-roasted almonds, where headspace solid-phase microextraction (HS-SPME) was used as the sample preparation method before GC-MS analysis. ucdavis.edu The compound has also been detected in kraft pulping process streams, highlighting its relevance as a marker in industrial settings. researchgate.netresearchgate.net The National Institute of Standards and Technology (NIST) mass spectrometry database includes a reference mass spectrum for 1-(methylthio)-2-propanol, which is essential for its positive identification in unknown samples. nist.gov

Table 1: Selected GC-MS Applications for Thio-compound Analysis

Application Sample Matrix Compound Identified Reference
Volatile Compound Profiling Dry-Roasted Almonds 1-(Methylthio)-2-propanol ucdavis.edu
Industrial Process Monitoring Kraft Pulping Liquor 1-(Methylthio)-2-propanol researchgate.net
Food and Beverage Analysis Wheat Beers 3-(Methylthio)-1-propanol researchgate.net

High-Performance Liquid Chromatography (HPLC)

HPLC is another robust separation technique that can be applied to the analysis of 1-(methylthio)-2-propanol. Unlike GC, HPLC separates compounds in a liquid phase, making it suitable for less volatile or thermally sensitive compounds. sigmaaldrich.com The separation occurs in a column packed with a solid adsorbent material (stationary phase) as a pressurized liquid solvent (mobile phase) carries the sample through.

While specific HPLC methods for 1-(methylthio)-2-propanol are not extensively detailed in the available literature, methods for structurally similar compounds demonstrate its feasibility. For example, a normal-phase HPLC method using a silica (B1680970) column with an n-hexane/2-propanol mobile phase was developed for the quantitative analysis of 4-methylthio-3-butenyl isothiocyanate. naro.go.jp Reverse-phase HPLC methods have also been established for other sulfur-containing compounds like 3-(methylthio)propanal, typically using acetonitrile (B52724) and water as the mobile phase. sielc.com Such methods could be adapted for 1-(methylthio)-2-propanol, likely using a UV detector or, for higher sensitivity and specificity, a mass spectrometer (LC-MS). nih.gov

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)

Spectroscopy is indispensable for the definitive structural confirmation of 1-(methylthio)-2-propanol.

Mass Spectrometry (MS)

As a standalone technique or coupled with chromatography (GC-MS, LC-MS), mass spectrometry provides critical information about a molecule's mass and structure. saspublishers.com The electron ionization (EI) mass spectrum of 1-(methylthio)-2-propanol shows a specific fragmentation pattern that serves as a chemical fingerprint. nih.gov Key fragments in the mass spectrum of the related compound 1,3-Bis(methylthio)-2-propanol include a top peak at m/z 61, with other significant peaks at m/z 45 and 91, which can help in identifying the presence of methylthio and propanol (B110389) moieties. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise atomic arrangement within a molecule. Both ¹H NMR and ¹³C NMR spectra provide detailed information.

¹³C NMR: The ¹³C NMR spectrum for 1-(methylthio)-2-propanol provides distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton. nih.gov

¹H NMR: A ¹H NMR spectrum reveals the number of different types of protons, their connectivity, and their chemical environment. For the related compound 1,3-bis(methylthio)-2-propanol, ¹H NMR spectra have been used to characterize its structure and its coordination in metal complexes. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. oup.com The IR spectrum of 1-(methylthio)-2-propanol would exhibit characteristic absorption bands. A broad band in the region of 3500-3200 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group, with the broadening caused by hydrogen bonding. docbrown.info C-H stretching vibrations from the methyl and methylene (B1212753) groups typically appear around 2900 cm⁻¹. docbrown.info The C-O stretching vibration for a secondary alcohol like 1-(methylthio)-2-propanol would be expected in the 1350-1030 cm⁻¹ range. docbrown.infowpmucdn.com The region below 1500 cm⁻¹ is known as the fingerprint region and contains complex vibrations that are unique to the molecule as a whole. docbrown.info

Table 2: Key Spectroscopic Data for 1-(Methylthio)-2-propanol and Related Structures

Technique Feature Expected/Observed Characteristic Reference
Mass Spectrometry (GC-MS) Molecular Ion (M⁺) m/z 106 nih.gov
Key Fragments Specific pattern for identification researchgate.netnih.gov
¹³C NMR Carbon Signals Unique peaks for each of the 4 carbons nih.gov
¹H NMR Proton Signals & Splitting Reveals proton environments and connectivity nih.govresearchgate.net
Infrared (IR) Spectroscopy O-H Stretch Broad band at ~3500-3200 cm⁻¹ nih.govdocbrown.info
C-H Stretch Absorptions around 2900 cm⁻¹ docbrown.info

Development of Hyphenated Analytical Systems for Complex Matrices

The analysis of 1-(methylthio)-2-propanol in real-world samples, such as biological fluids, food products, or industrial effluents, often requires hyphenated analytical systems to overcome the challenges posed by complex matrices. researchgate.net A hyphenated technique combines a separation method with a spectroscopic detection method online, providing both separation and identification in a single analysis. nih.gov

GC-MS is the quintessential example of a hyphenated system routinely used for this compound. ucdavis.eduresearchgate.net The gas chromatograph provides excellent separation of volatile components, while the mass spectrometer offers sensitive and highly specific detection, allowing for the identification of trace amounts of 1-(methylthio)-2-propanol even among a multitude of other compounds. slideshare.net

For more complex or non-volatile samples, other hyphenated systems are being developed and applied. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the detection capabilities of mass spectrometry. saspublishers.com It is particularly valuable for analyzing compounds in aqueous matrices or for compounds that are not suitable for GC. The use of LC-MS has been demonstrated in the analysis of complex amine solutions and their degradation products, a scenario analogous to what might be required for 1-(methylthio)-2-propanol in certain industrial or biological contexts. acs.org

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): Although less common, LC-NMR directly links HPLC separation with NMR detection. This provides unparalleled structural information on the separated components without the need for prior isolation, which is extremely useful for identifying unknown metabolites or impurities in complex mixtures. researchgate.net

Comprehensive Two-Dimensional Gas Chromatography (GCxGC-MS): For exceptionally complex volatile mixtures, GCxGC-MS offers significantly enhanced separation capacity by using two different GC columns in sequence, providing a much higher resolution of individual components before they enter the mass spectrometer.

The development of these advanced hyphenated systems is crucial for future research, enabling a more thorough understanding of the formation, fate, and significance of 1-(methylthio)-2-propanol in a wide range of scientific fields.

Future Research Directions and Emerging Avenues for 1 Methylthio 2 Propanol Chemistry

Development of Efficient and Selective Catalysts for Synthesis and Transformation

The future synthesis and functionalization of 1-(methylthio)-2-propanol will heavily rely on the development of novel catalysts that offer high efficiency, selectivity, and sustainability. Current synthetic methods often require stoichiometric reagents and can generate significant waste. ias.ac.in The focus is shifting towards catalytic processes that are both economically and environmentally superior.

Key research avenues in this area include:

Heterogeneous Catalysts: The design of solid-supported catalysts is a major goal. These catalysts, such as transition metals or polyoxometalates on supports like activated carbon or alumina, offer simplified product purification, catalyst recycling, and suitability for continuous flow processes. ias.ac.ind-nb.info Research into synergistic bifunctional catalysts, possessing both acidic and metallic sites, could prove crucial for selective transformations of glycerol (B35011) or other precursors into propanol (B110389) derivatives. d-nb.info

Homogeneous Catalysis: Advanced organometallic complexes, particularly those of transition metals, are being explored for their ability to catalyze specific transformations of the 1-(methylthio)-2-propanol scaffold with high chemo- and stereoselectivity. For instance, developing catalysts for the asymmetric oxidation of the sulfide (B99878) group to a chiral sulfoxide (B87167) would be a significant advancement, opening pathways to new enantiopure molecules.

Biocatalysis: Enzymes represent the next frontier for the synthesis and modification of 1-(methylthio)-2-propanol. The use of isolated enzymes or whole-cell systems can offer unparalleled selectivity under mild, aqueous conditions, aligning with the principles of green chemistry. mt.commdpi.com

Table 1: Potential Catalytic Systems for 1-(Methylthio)-2-propanol Chemistry
Catalyst TypePotential ApplicationKey AdvantagesResearch Focus
Heterogeneous (e.g., Supported Metals)Synthesis from precursors, OxidationRecyclability, Suitability for flow chemistry google.comImproving stability and selectivity, Bifunctional systems d-nb.info
Homogeneous (e.g., Organometallic Complexes)Asymmetric transformations, C-H functionalizationHigh selectivity, Mild reaction conditionsCatalyst design for specific reactions, Ligand development
Biocatalysts (e.g., Enzymes, Whole Cells)Enantioselective synthesis, Green oxidationHigh stereoselectivity, Environmentally benign conditions mdpi.comEnzyme discovery and engineering, Metabolic pathway design

Exploration of Bio-Inspired Synthetic Routes

Drawing inspiration from nature's synthetic machinery offers a promising avenue for producing 1-(methylthio)-2-propanol and its analogues sustainably. mdpi.comnih.gov Bio-inspired and biocatalytic methods leverage enzymes or microorganisms to perform complex chemical transformations with high precision and efficiency, often under environmentally friendly conditions. mdpi.com

Emerging research in this domain includes:

Enzymatic Synthesis: The direct use of isolated enzymes, such as oxidoreductases or transferases, could enable the selective synthesis of 1-(methylthio)-2-propanol. For example, engineered methane (B114726) monooxygenase enzymes, which are known to hydroxylate alkanes, could potentially be adapted for the conversion of propane-derived precursors. nih.gov Similarly, specific enzymes could be employed for the targeted oxidation of the sulfide moiety to sulfoxide or sulfone.

Whole-Cell Biotransformation: Utilizing microorganisms like yeast or bacteria as cellular factories presents a powerful strategy. nih.gov Yeasts, for instance, can convert amino acids into flavor alcohols through the Ehrlich pathway. nih.gov Research could focus on engineering the metabolic pathways of organisms like Saccharomyces cerevisiae to convert simple feedstocks and sulfur sources directly into 1-(methylthio)-2-propanol. This approach circumvents the need for purified enzymes and can be more cost-effective for large-scale production.

Green Chemistry Principles: Bio-inspired routes inherently align with the principles of green chemistry by reducing reliance on hazardous solvents and reagents, minimizing energy consumption, and often using renewable feedstocks. mdpi.comuniroma1.it Future work will focus on optimizing these processes to maximize yield and productivity while maintaining a minimal environmental footprint. mt.com

Integration with Continuous Flow Chemistry and Microreactor Technologies

The shift from traditional batch processing to continuous flow chemistry is set to revolutionize the synthesis of fine chemicals, including 1-(methylthio)-2-propanol. youtube.com Microreactors and continuous flow systems offer superior control over reaction parameters, enhanced safety, and improved scalability. kth.semt.comresearchgate.net

Key benefits and research directions for integrating these technologies are:

Enhanced Process Control: Flow reactors provide exceptional heat and mass transfer due to their high surface-area-to-volume ratio. google.com This allows for precise control over temperature, pressure, and reaction time (residence time), leading to higher yields, improved selectivity, and fewer by-products. mt.comitri.org.tw

Improved Safety: By performing reactions in small, continuous volumes, the risks associated with handling hazardous reagents or managing highly exothermic reactions are significantly reduced compared to large-scale batch reactors. youtube.commt.com

Scalability and Automation: Scaling up production in a continuous flow system is often a matter of running the reactor for a longer duration or "numbering-up" by running multiple reactors in parallel. anton-paar.com This modular approach, combined with automation, can lead to more efficient and flexible manufacturing processes. asymchem.com

Multi-step Synthesis: Continuous flow technology enables the seamless integration of multiple reaction and purification steps into a single, uninterrupted process. mdpi.comnih.gov This "end-to-end" approach can drastically reduce manufacturing time and cost for producing complex derivatives of 1-(methylthio)-2-propanol. asymchem.com

Table 2: Advantages of Continuous Flow Chemistry for 1-(Methylthio)-2-propanol Synthesis
ParameterBatch ProcessingContinuous Flow Processing
Heat Transfer Limited by vessel surface areaExcellent due to high surface-area-to-volume ratio google.com
Safety Higher risk with large volumes of hazardous materialsInherently safer with small reaction volumes youtube.commt.com
Control Difficult to maintain uniform conditionsPrecise control over temperature, pressure, and time itri.org.tw
Scalability Requires larger, redesigned reactorsAchieved by longer run times or parallel systems anton-paar.com
Product Quality Potential for batch-to-batch variabilityConsistent quality and higher yields mt.com

Structure-Activity Relationship Studies for Future Applications of Derivatives

A critical area of future research will be the systematic investigation of the structure-activity relationships (SAR) of novel derivatives of 1-(methylthio)-2-propanol. SAR studies are fundamental to medicinal chemistry and materials science, providing insights into how specific structural modifications influence biological activity or physical properties. nih.govresearchgate.net

Future research will likely focus on synthesizing libraries of derivatives and evaluating them for various applications:

Medicinal Chemistry: Derivatives could be designed and tested for a range of biological activities. For example, incorporating the 1-(methylthio)-2-propanol scaffold into thiourea (B124793) or thiazole (B1198619) frameworks could yield compounds with potential antibacterial, antioxidant, or anti-inflammatory properties. nih.govmdpi.com SAR studies would help identify the key structural features—such as the nature and position of substituents—responsible for the observed biological effects. mdpi.com

Agrochemicals: Modifications to the core structure could lead to new classes of pesticides or herbicides. SAR would be employed to optimize efficacy against target organisms while minimizing toxicity to non-target species.

Materials Science: The unique combination of a hydroxyl group and a thioether linkage makes 1-(methylthio)-2-propanol an interesting building block for new polymers and materials. Derivatives could be explored as monomers for specialty polymers, ligands for metal complexes, or components in self-assembling systems. SAR studies would correlate structural changes with properties like thermal stability, conductivity, or adhesive strength.

The process involves creating a diverse set of analogues by modifying specific parts of the molecule and then screening these compounds in relevant assays. The data generated allows for the development of predictive models that can guide the design of next-generation derivatives with enhanced performance for specific applications. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Propanol, 1-(methylthio)-, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution, where a methylthiol group replaces a leaving group (e.g., halide) on a propanol derivative. For example, reacting 1-chloro-2-propanol with sodium methylthiolate under controlled pH (7–9) and temperature (40–60°C) in anhydrous ethanol may yield the target compound. Reaction monitoring via GC-MS (as in methionol synthesis ) ensures purity. Solvent choice and stoichiometric ratios of reactants are critical to minimize byproducts like disulfides.

Q. Which spectroscopic techniques are most effective for characterizing 2-Propanol, 1-(methylthio)-?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR identify the methylthio (-SCH3_3) and hydroxyl (-OH) groups. The methylthio proton resonance typically appears at δ 2.1–2.3 ppm, while the hydroxyl proton is broad (δ 1.5–2.0 ppm) .
  • IR Spectroscopy : Strong O-H stretching (3200–3600 cm1^{-1}) and C-S stretching (600–700 cm1^{-1}) confirm functional groups.
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 106 for C4_4H10_{10}OS) and fragmentation patterns validate structure .

Q. What safety protocols are essential when handling 2-Propanol, 1-(methylthio)- in laboratory settings?

  • Methodological Answer : Follow guidelines for thiol-containing compounds:

  • Ventilation : Use fume hoods to avoid inhalation of volatile thiols.
  • Personal Protective Equipment (PPE) : Nitrile gloves and goggles prevent skin/eye contact.
  • Storage : Keep in airtight containers away from oxidizers (e.g., peroxides) to prevent explosive reactions .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 2-Propanol, 1-(methylthio)- in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. For example, comparing the energy barriers of SN2^2 vs. SN1^1 mechanisms reveals steric effects from the methylthio group. Solvent effects (e.g., ethanol vs. DMSO) are simulated using polarizable continuum models (PCM) .

Q. How should researchers resolve contradictions in thermochemical data for sulfur-containing alcohols like 2-Propanol, 1-(methylthio)-?

  • Methodological Answer : Cross-validate experimental methods:

  • Combustion Calorimetry : Measure Δf_fH° (enthalpy of formation) and compare with computational values (e.g., G4 thermochemical protocols).
  • Gas-Phase IR Spectroscopy : Resolve discrepancies in vibrational modes affecting entropy calculations.
  • Literature Harmonization : Compare datasets from NIST and independent studies, noting systematic errors in older measurements (e.g., vapor pressure assumptions).

Q. What statistical approaches are suitable for analyzing 2-Propanol, 1-(methylthio)- in complex mixtures (e.g., wine volatiles)?

  • Methodological Answer : Use multivariate analysis:

  • Principal Component Analysis (PCA) : Differentiates samples based on volatile profiles, isolating contributions from sulfur-containing alcohols .
  • t-Tests with Bonferroni Correction : Identifies significant concentration differences (p < 0.05) between experimental groups, as demonstrated in wine studies .
  • GC×GC-TOFMS : Enhances resolution in trace detection, reducing co-elution artifacts common in single-column GC .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.